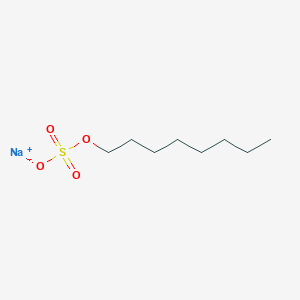

Sodium octyl sulfate

Descripción

Propiedades

Número CAS |

142-31-4 |

|---|---|

Fórmula molecular |

C8H18NaO4S |

Peso molecular |

233.28 g/mol |

Nombre IUPAC |

sodium;octyl sulfate |

InChI |

InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11); |

Clave InChI |

RKHXPFOXAKNGEV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES isomérico |

CCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCOS(=O)(=O)O.[Na] |

Otros números CAS |

142-31-4 |

Descripción física |

Liquid |

Pictogramas |

Flammable; Corrosive; Irritant |

Sinónimos |

1-octanesulfonate 1-octanesulfonic acid 1-octanesulfonic acid, ammonium salt 1-octanesulfonic acid, sodium salt n-octyl sulfate n-octylsulfate sodium 1-octanesulfonate sodium octyl sulfate |

Origen del producto |

United States |

Foundational & Exploratory

what are the physical and chemical properties of sodium octyl sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of sodium octyl sulfate (SOS). The information is curated for researchers, scientists, and professionals in drug development who utilize this anionic surfactant in their work. This guide includes key quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound is an anionic surfactant widely used in various industrial and research applications, including as a detergent, emulsifier, and an ion-pairing reagent in high-performance liquid chromatography (HPLC).[1][2] Its amphiphilic nature, consisting of a hydrophobic octyl chain and a hydrophilic sulfate group, governs its behavior in aqueous and non-aqueous solutions.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₇NaO₄S | [3][4][5] |

| Molecular Weight | 232.27 g/mol | [3][5][6] |

| Appearance | White to off-white powder or crystals | [1][3] |

| Melting Point | 195 °C (with decomposition) | [6][7][8] |

| Boiling Point | Decomposes | [1] |

| Density | 1.04 g/cm³ | [4][6] |

| Solubility in Water | 20 mg/mL | [2][6] |

| Critical Micelle Concentration (CMC) | 0.13 M | [9][10] |

| pH (1% solution) | 6 - 8 | [7] |

Table 2: Chemical and Safety Properties of this compound

| Property | Value/Information | Source(s) |

| CAS Number | 142-31-4 | [3][5] |

| EC Number | 205-535-5 | [6][7] |

| Stability | Stable under normal conditions. | [5][11] |

| Reactivity | Avoid contact with strong oxidizing agents. | [5][11] |

| Decomposition Products | Upon combustion, may produce carbon monoxide, carbon dioxide, and sulfur oxides. | [10][11] |

| Hydrolysis | Relatively stable below its CMC but hydrolysis can occur in acidic solutions, particularly above the CMC.[4] The hydrolysis involves the cleavage of the ester bond to produce octanol and sodium bisulfate.[6] | [4][6] |

Experimental Protocols

This section provides detailed methodologies for determining key properties of this compound.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

The CMC is a fundamental property of surfactants, marking the concentration at which micelle formation begins. The conductivity method is a common and reliable technique for its determination.

Principle: Below the CMC, this compound exists as individual ions (Na⁺ and C₈H₁₇SO₄⁻), and the conductivity of the solution increases linearly with concentration. Above the CMC, additional surfactant molecules form micelles. While the micelles are charged, their mobility is lower than that of the individual ions. Consequently, the rate of increase in conductivity with concentration decreases, resulting in a distinct break in the conductivity versus concentration plot, which corresponds to the CMC.[3]

Apparatus and Reagents:

-

Conductivity meter with a dipping cell

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

This compound (high purity)

-

Deionized water

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 0.5 M) in deionized water.

-

Add a known volume of deionized water to a beaker placed on a magnetic stirrer.

-

Immerse the conductivity cell in the water and allow the reading to stabilize. Record the initial conductivity.

-

Titrate the deionized water with the this compound stock solution by adding small, precise increments (e.g., 0.1 mL) from the burette.

-

After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.

-

Continue the titration well beyond the expected CMC.

-

Plot the measured conductivity as a function of the this compound concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines is the Critical Micelle Concentration.[3]

Applications and Experimental Workflows

This compound is utilized in various scientific and industrial applications. Below are examples of its use with corresponding workflow diagrams.

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a powerful separation technique in capillary electrophoresis that employs micelles to separate neutral analytes. This compound is a commonly used surfactant for creating the micellar pseudostationary phase.[12][13]

Principle: In a capillary filled with a buffer solution containing this compound above its CMC, an electric field is applied. The electroosmotic flow (EOF) moves the bulk solution towards the cathode. The anionic micelles of this compound have their own electrophoretic mobility towards the anode, but the EOF is typically stronger, resulting in a net migration of the micelles towards the cathode at a slower rate than the bulk flow. Neutral analytes in the sample partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (pseudostationary phase). This differential partitioning leads to their separation.[12][13]

Protein Denaturation Studies

Anionic surfactants like this compound are known to interact with proteins, often leading to denaturation. This property is exploited in techniques like SDS-PAGE and in studies aimed at understanding protein folding and stability.

Logical Relationship: The interaction between this compound and a protein is concentration-dependent. At low concentrations, individual surfactant molecules can bind to the protein. As the concentration increases towards the CMC, cooperative binding occurs, leading to the unfolding of the protein's tertiary and secondary structures. Above the CMC, the protein can become saturated with the surfactant, forming a protein-micelle complex.

Stability and Reactivity Profile

Stability: this compound is generally stable under recommended storage conditions (room temperature, dry environment).[11] However, it is susceptible to hydrolysis in acidic conditions, a process that is accelerated at concentrations above the CMC.[4]

Reactivity: The primary reactivity concern for this compound is its incompatibility with strong oxidizing agents.[5][11] Contact with strong oxidizers can lead to vigorous reactions and potentially ignition.

Decomposition: Thermal decomposition of this compound, especially during combustion, can release hazardous gases, including oxides of carbon and sulfur.[10][11]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols and visualizations of its applications. The compiled data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals, facilitating the effective and safe use of this versatile anionic surfactant in their work.

References

- 1. rsc.org [rsc.org]

- 2. americanelements.com [americanelements.com]

- 3. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]

- 4. STUDIES ON DECOMPOSITION AND STABILIZATION OF DRUGS IN SOLUTION. XV. HYDROLYSIS OF SODIUM OCTYL, MYRISTYL, CETYL, AND PENTADECANE-8-SULFATES. | Semantic Scholar [semanticscholar.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. wapsustainability.com [wapsustainability.com]

- 7. scribd.com [scribd.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. chemos.de [chemos.de]

- 10. Octyl sulfate sodium salt(142-31-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 12. asdlib.org [asdlib.org]

- 13. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Octyl Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium octyl sulfate (SOS), an anionic surfactant with significant applications across various scientific and industrial domains, including pharmaceutical sciences. This document outlines its core chemical and physical properties, details on its molecular structure, and methodologies for its synthesis and analysis.

Molecular Structure and Formula

This compound, also known as sodium capryl sulfate, is the sodium salt of the octyl ester of sulfuric acid.[1] It is characterized by an eight-carbon hydrophobic alkyl chain and a hydrophilic sulfate head group, rendering it amphiphilic and enabling its function as a surface-active agent.

-

Linear Formula: CH₃(CH₂)₇OSO₃Na[4]

-

SMILES: CCCCCCCCOS(=O)(=O)[O-].[Na+][2]

-

InChIKey: WFRKJMRGXGWHBM-UHFFFAOYSA-M[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data points for its application in research and formulation.

| Property | Value | References |

| Molecular Weight | 232.27 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder or solid | [1][3][5] |

| Melting Point | 195 °C (decomposes) | [4][6] |

| Boiling Point | 383 °C (decomposes) | [5] |

| Solubility | Highly soluble in water (20 mg/mL) | [1][4][7] |

| Critical Micelle Concentration (CMC) | 0.13 M in water | [8][9] |

| CAS Number | 142-31-4 | [1][4][6] |

Critical Micelle Concentration and Micelle Formation

As an amphiphilic molecule, this compound monomers in an aqueous solution will self-assemble into spherical structures called micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[8][10] In a micelle, the hydrophobic octyl tails are sequestered in the core, away from the water, while the hydrophilic sulfate head groups form the outer surface, interacting with the aqueous environment.[4] This phenomenon is crucial for its function as a solubilizing agent for poorly water-soluble compounds in drug delivery and other applications.[3][11]

The formation of micelles is a dynamic equilibrium process. Below the CMC, this compound exists predominantly as individual monomers. As the concentration increases to the CMC, the formation of micelles becomes spontaneous.[4]

Caption: Micelle formation of this compound above the CMC.

Experimental Protocols

Synthesis of this compound

A general procedure for the sulfation of 1-octanol followed by neutralization can be employed. A common laboratory-scale synthesis involves the reaction of 1-octanol with a sulfating agent, such as chlorosulfonic acid or a sulfur trioxide-pyridine complex, in an appropriate solvent. The resulting octyl sulfuric acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield this compound.

Example Protocol Outline:

-

Sulfation: 1-octanol is slowly added to a solution of the sulfating agent in a cooled, inert solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere. The reaction temperature is maintained at a low level (e.g., 0-5 °C) to control the exothermic reaction.

-

Neutralization: After the reaction is complete, the mixture is slowly added to a cooled aqueous solution of sodium hydroxide or sodium carbonate with vigorous stirring. The pH is carefully adjusted to neutral.

-

Isolation: The aqueous layer is separated, and the this compound can be isolated by evaporation of the water or by precipitation through the addition of a water-miscible organic solvent like ethanol or acetone. The crude product is then collected by filtration and can be further purified by recrystallization.

For a detailed, specific synthesis protocol, refer to relevant organic chemistry literature and patents.[12]

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined by various methods that detect the changes in the physical properties of the solution as a function of surfactant concentration. Common techniques include surface tensiometry, conductometry, and fluorescence spectroscopy.

Conductivity Method Protocol:

-

Prepare a stock solution of this compound of a known concentration significantly above its CMC (e.g., 0.5 M).

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC (0.13 M).

-

Measure the conductivity of each solution at a constant temperature.

-

Plot the conductivity versus the concentration of this compound.

-

Identify the CMC as the point of inflection in the plot, where the slope of the line changes. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration is lower because the newly added surfactant molecules form micelles, which have a lower mobility than individual ions.

Applications in Research and Drug Development

Ion-Pairing Agent in High-Performance Liquid Chromatography (HPLC)

This compound is widely used as an ion-pairing reagent in reversed-phase HPLC for the separation of ionic and highly polar compounds.[13] The underlying principle is the formation of a neutral ion pair between the anionic sulfate head of the SOS and a cationic analyte. This increases the hydrophobicity of the analyte, leading to greater retention on a nonpolar stationary phase.

Caption: Role of this compound as an ion-pairing agent in HPLC.

Drug Formulation and Delivery

The surfactant properties of this compound make it a valuable excipient in pharmaceutical formulations.[3][11] Its primary roles include:

-

Solubilizing Agent: Enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) by encapsulating them within micelles.[3] This can improve the bioavailability of orally administered drugs.

-

Emulsifier and Stabilizer: Used in the formulation of emulsions and suspensions to ensure stability and uniform distribution of the API.[11]

-

Wetting Agent: Improving the wetting of solid dosage forms, which can aid in their dissolution.

The use of high-purity this compound is crucial in these applications to meet regulatory standards and ensure patient safety.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound for ion pair chromatography, LiChropur , = 99.0 T 142-31-4 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Micelle - Wikipedia [en.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Dynamics of micelle-vesicle transitions in aqueous anionic/cationic su" by Andrea J. O'Connor, T. Alan Hatton et al. [digitalcommons.uri.edu]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. US2052027A - Branched chain octyl sulphate - Google Patents [patents.google.com]

- 13. This compound - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Sodium Octyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for sodium octyl sulfate, a widely used anionic surfactant. The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical processes, experimental protocols, and industrial manufacturing techniques involved in the production of this compound.

Introduction

This compound (SOS), with the chemical formula C₈H₁₇NaO₄S, is an alkyl sulfate that finds extensive application as a surfactant, emulsifier, and wetting agent in various industries, including pharmaceuticals, personal care, and research. Its amphiphilic nature, consisting of an eight-carbon hydrophobic tail and a hydrophilic sulfate head group, allows it to reduce surface tension and form micelles, making it a versatile ingredient in formulations. This guide will delve into the core chemical reactions, detailed laboratory-scale synthesis protocols, and industrial manufacturing processes for producing high-purity this compound.

Core Synthesis Reactions

The synthesis of this compound primarily involves two key steps: the sulfation of a C8 alcohol, typically 1-octanol or 2-ethylhexanol, followed by the neutralization of the resulting octyl sulfuric acid. Several sulfating agents can be employed, each with its own advantages and considerations in terms of reactivity, safety, and by-product formation.

Sulfation of Octanol

The sulfation reaction introduces a sulfate group (-OSO₃H) onto the octanol molecule. Common sulfating agents include:

-

Sulfur Trioxide (SO₃): A highly reactive and efficient sulfating agent, often used in industrial processes in a gaseous form diluted with an inert gas. It reacts directly with the alcohol to form the corresponding alkyl sulfuric acid.

-

Chlorosulfonic Acid (ClSO₃H): A strong sulfating agent that reacts with alcohols to produce alkyl sulfuric acid and hydrogen chloride as a byproduct.[1] This method is often used in laboratory-scale synthesis.

-

Sulfur Trioxide Pyridine Complex (SO₃·C₅H₅N): A milder and more selective sulfating agent, suitable for laboratory synthesis where controlled conditions are required to avoid side reactions.[2][3][4]

-

Sulfamic Acid (H₂NSO₃H): A solid, less hazardous sulfating agent that can be used for the sulfation of fatty alcohols, often with a catalyst like urea.

Neutralization

The intermediate octyl sulfuric acid is a strong acid and is typically neutralized immediately with a suitable base to form the stable sodium salt. Sodium hydroxide (NaOH) is the most common base used for this purpose. The neutralization is an exothermic reaction that requires careful temperature control to prevent hydrolysis of the product.

Experimental Protocols for Laboratory Synthesis

This section provides detailed methodologies for the laboratory-scale synthesis of this compound using different sulfating agents.

Synthesis using Chlorosulfonic Acid

This protocol is adapted from established methods for the sulfation of alcohols.[1]

Experimental Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is placed in a cooling bath (e.g., ice-salt bath).

-

Reactant Charging: 13.0 g (0.1 mol) of 1-octanol is added to the flask.

-

Sulfation: The 1-octanol is cooled to approximately -5 to 0 °C with stirring. 11.7 g (0.1 mol) of chlorosulfonic acid is added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 5 °C.[1] Hydrogen chloride gas is evolved and should be vented to a fume hood or scrubbed.

-

Aging: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5 °C to ensure complete sulfation.

-

Neutralization: The resulting octyl sulfuric acid is slowly added to a pre-cooled (0-5 °C) solution of 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of deionized water with vigorous stirring. The pH of the solution should be adjusted to 7-8.

-

Purification: The crude this compound solution is then purified by recrystallization from an ethanol-water mixture to remove unreacted octanol and inorganic salts.[5] The purified crystals are collected by filtration and dried under vacuum.

Synthesis using Sulfur Trioxide Pyridine Complex

This method offers a milder alternative to chlorosulfonic acid.[2][3][4]

Experimental Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

-

Reactant Charging: 13.0 g (0.1 mol) of 1-octanol is dissolved in 100 mL of anhydrous pyridine in the flask under a nitrogen atmosphere.

-

Sulfation: The solution is cooled to 0 °C. 15.9 g (0.1 mol) of sulfur trioxide pyridine complex is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.[2]

-

Reaction Completion: The reaction mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Neutralization: The reaction mixture is cooled to 0 °C, and a solution of 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of water is added slowly to neutralize the product and adjust the pH to 7-8.

-

Solvent Removal and Purification: Pyridine is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted octanol. The aqueous layer containing this compound is then concentrated, and the product is purified by recrystallization from ethanol.[5]

Industrial Manufacturing Process

On an industrial scale, the synthesis of this compound is typically carried out as a continuous process using a falling film reactor for the sulfation step.[1][6][7] This method allows for efficient heat removal from the highly exothermic sulfation reaction and ensures a consistent product quality.

Process Description

-

Raw Material Feed: Liquid 1-octanol and a gaseous mixture of sulfur trioxide in dry air or nitrogen are continuously fed into the top of a falling film reactor.

-

Sulfation in Falling Film Reactor: The 1-octanol is distributed as a thin film on the inner surface of the reactor tubes. The SO₃ gas flows concurrently with the liquid film. The reaction is rapid and highly exothermic. The heat of reaction is efficiently removed by a cooling jacket surrounding the reactor tubes.[1]

-

Aging: The resulting octyl sulfuric acid from the bottom of the reactor is typically passed through a digester or aging unit to ensure complete reaction.

-

Neutralization: The acid is then continuously fed into a neutralization loop where it is mixed with a sodium hydroxide solution under controlled temperature and pH.

-

Product Finishing: The resulting this compound solution is then cooled and may be concentrated or dried depending on the desired final product form (e.g., paste or powder).

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reactant Quantities for Laboratory Synthesis (0.1 mol scale)

| Reactant | Synthesis with ClSO₃H | Synthesis with SO₃·C₅H₅N |

| 1-Octanol | 13.0 g (0.1 mol) | 13.0 g (0.1 mol) |

| Sulfating Agent | 11.7 g (0.1 mol) ClSO₃H | 15.9 g (0.1 mol) SO₃·C₅H₅N |

| Sodium Hydroxide | 4.4 g (0.11 mol) | 4.4 g (0.11 mol) |

Table 2: Typical Reaction Conditions

| Parameter | Synthesis with ClSO₃H | Synthesis with SO₃·C₅H₅N | Industrial Falling Film Process |

| Sulfation Temperature | -5 to 5 °C | 0 to 10 °C | 30 to 50 °C |

| Neutralization Temp. | 0 to 10 °C | 0 to 10 °C | 40 to 60 °C |

| Reaction Time | 2-3 hours | 3-5 hours | Continuous |

Table 3: Product Specifications for High-Purity this compound

| Parameter | Specification |

| Appearance | White to off-white powder |

| Purity (by titration) | ≥ 99%[8] |

| Free Octanol | ≤ 0.5% |

| Sodium Sulfate | ≤ 0.5% |

| pH (1% aqueous solution) | 6.0 - 8.0 |

| Melting Point | ~195 °C (decomposes)[9] |

Mandatory Visualizations

Logical Relationship of Synthesis Steps

Caption: Logical flow of the key stages in the synthesis of this compound.

Experimental Workflow for Laboratory Synthesis

Caption: Step-by-step workflow for the laboratory synthesis of this compound.

Signaling Pathway of Industrial Manufacturing

Caption: Signaling pathway illustrating the industrial manufacturing process of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP0817674B1 - Multitube falling film reactor for the continuous manufacturing of sulfonated and/or sulfated compounds - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Sodium Octyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the anionic surfactant, sodium octyl sulfate. It includes quantitative data on the factors influencing its CMC, detailed experimental protocols for its determination, and visualizations of key processes and relationships to support research and development activities in pharmaceuticals and other scientific fields.

Core Concepts: Understanding the Critical Micelle Concentration

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration at which surfactant monomers in a solution begin to self-assemble into organized aggregates known as micelles.[1] Below the CMC, this compound molecules exist predominantly as individual monomers. As the concentration increases to the CMC, the monomers rapidly associate to form micelles, which are thermodynamically stable structures. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic octyl chains of the surfactant and the aqueous solvent.[2] The formation of micelles leads to abrupt changes in several physicochemical properties of the solution, which can be monitored to determine the CMC.

Quantitative Data Summary

The CMC of this compound is influenced by various factors, including temperature, pressure, and the presence of electrolytes. The following tables summarize the available quantitative data.

CMC of this compound in Aqueous Solution

A commonly cited value for the critical micelle concentration of this compound in pure water is approximately 0.13 M .[1] It is important to note that this value can vary depending on the experimental conditions.

Effect of Temperature and Pressure on the CMC of this compound

The relationship between temperature and the CMC of ionic surfactants is often not linear. It typically follows a U-shaped curve, where the CMC first decreases with increasing temperature to a minimum value and then increases. This behavior is a result of the interplay between the enthalpy and entropy of micellization.

The following data, derived from studies by De Lisi et al. (2001), illustrates the effect of temperature and pressure on the CMC of this compound.

| Temperature (°C) | Pressure (MPa) | CMC (mol/kg) |

| 25 | 2 | 0.138 |

| 25 | 19 | 0.135 |

| 65 | 2 | 0.155 |

| 65 | 19 | 0.150 |

| 100 | 2 | 0.180 |

| 100 | 19 | 0.173 |

| 130 | 2 | 0.211 |

| 130 | 19 | 0.200 |

Data sourced from De Lisi, R., et al. (2001). Thermodynamics of Micellization of Sodium Alkyl Sulfates in Water at High Temperature and Pressure. The Journal of Physical Chemistry B, 105(43), 10497-10505.

Effect of Electrolytes on the CMC of this compound

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of this compound. The choice of method often depends on the required precision, the nature of the sample, and the available instrumentation. Below are detailed protocols for three common techniques.

Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the adsorption of surfactant monomers at the air-water interface. Once the interface is saturated and micelles begin to form in the bulk solution, the concentration of free monomers remains relatively constant, and thus the surface tension plateaus. The CMC is determined as the concentration at which this plateau begins.

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of high-purity this compound in deionized water at a concentration significantly above the expected CMC (e.g., 0.5 M).

-

Perform serial dilutions of the stock solution to obtain a range of concentrations both below and above the anticipated CMC (e.g., from 0.01 M to 0.3 M).

-

-

Instrumentation:

-

Use a calibrated surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Ensure the measuring probe (ring or plate) is meticulously cleaned before each measurement, typically with a solvent like ethanol or acetone, followed by flaming to remove organic residues.

-

Maintain a constant temperature throughout the experiment using a thermostated sample holder.

-

-

Measurement:

-

Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated.

-

Allow the surface tension reading to stabilize before recording the value for each concentration.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting graph will show two linear regions. The intersection of the two extrapolated linear portions corresponds to the CMC.

-

Conductivity Measurement

Principle: For an ionic surfactant like this compound, the conductivity of the solution increases with concentration. Below the CMC, the increase is steep as the individual surfactant ions are mobile charge carriers. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles, although charged, have a lower mobility than the individual ions due to their larger size and the binding of counter-ions. The break in the conductivity versus concentration plot indicates the CMC.

Protocol:

-

Solution Preparation:

-

Prepare a series of this compound solutions of varying concentrations in deionized water, covering a range below and above the expected CMC.

-

-

Instrumentation:

-

Use a calibrated conductivity meter with a suitable conductivity cell.

-

Ensure the experiment is conducted at a constant temperature, as conductivity is temperature-dependent.

-

-

Measurement:

-

Rinse the conductivity cell thoroughly with deionized water and then with the sample solution before each measurement.

-

Measure the specific conductivity of each solution.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) against the concentration of this compound.

-

The plot will exhibit two linear sections with different slopes. The point of intersection of these two lines is the CMC.

-

Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In a dilute surfactant solution (below the CMC), the probe resides in the polar aqueous environment. When micelles form, the hydrophobic probe partitions into the nonpolar interior of the micelles. This change in the microenvironment leads to a significant change in the fluorescence properties of the probe (e.g., an increase in fluorescence intensity or a change in the ratio of certain vibronic peaks), which can be monitored to determine the CMC.

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone) at a very low concentration.

-

Prepare a series of this compound solutions spanning a concentration range below and above the expected CMC.

-

Add a small, constant aliquot of the probe stock solution to each surfactant solution, ensuring the final probe concentration is very low to avoid self-quenching.

-

-

Instrumentation:

-

Use a spectrofluorometer.

-

Set the excitation wavelength appropriate for the chosen probe (e.g., around 335 nm for pyrene).

-

Record the emission spectrum over a suitable wavelength range.

-

-

Measurement:

-

Measure the fluorescence emission spectrum for each of the prepared solutions.

-

-

Data Analysis:

-

Plot a relevant fluorescence parameter (e.g., the fluorescence intensity at a specific wavelength or the ratio of intensities of two vibronic peaks) as a function of the this compound concentration.

-

The plot will show a distinct change in the slope at the CMC. The concentration at this inflection point is taken as the CMC.

-

Visualizations

Experimental Workflows

Caption: Workflow for CMC determination by surface tensiometry.

Caption: Workflow for CMC determination by conductivity.

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Logical Relationships

Caption: Factors influencing the Critical Micelle Concentration.

Applications in Drug Development

This compound, and surfactants in general, play a crucial role in pharmaceutical formulations. Their ability to form micelles allows for the solubilization of poorly water-soluble drugs, thereby enhancing their bioavailability. Understanding the CMC is critical for optimizing formulations, as the concentration of the surfactant must be above the CMC to ensure the formation of micelles and the effective encapsulation of the drug. Furthermore, the interactions of surfactants with biological membranes and proteins are concentration-dependent and are influenced by micelle formation. Therefore, a thorough characterization of the CMC of this compound under various physiological relevant conditions is essential for the development of safe and effective drug delivery systems.

References

An In-Depth Technical Guide to the Mechanism of Action of Sodium Octyl Sulfate as a Surfactant

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Octyl Sulfate (SOS) is a versatile anionic surfactant widely utilized across various scientific and industrial domains, including pharmaceuticals, biotechnology, and material science.[1] Its efficacy stems from its amphipathic molecular structure, which enables it to significantly reduce surface and interfacial tension, leading to diverse functionalities such as detergency, emulsification, wetting, and ion-pairing.[2] This technical guide provides a comprehensive examination of the core mechanism of action of this compound. It details its fundamental physicochemical properties, the dynamics of micelle formation, its role in various applications, and the standard experimental protocols for its characterization.

Physicochemical Properties of this compound

This compound, also known as Sodium Capryl Sulfate, is the sodium salt of octyl sulfate.[3] It consists of an eight-carbon hydrophobic alkyl chain (the "tail") and a hydrophilic sulfate head group (the "head"). This dual-character, or amphipathic, structure is the foundation of its surface-active properties. The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | This compound | [3] |

| Synonyms | Sodium Capryl Sulfate, SOS, Octyl Sodium Sulfate | [3] |

| CAS Number | 142-31-4 | [3] |

| Molecular Formula | C₈H₁₇NaO₄S | [4] |

| Molecular Weight | 232.27 g/mol | [4] |

| Appearance | White to off-white crystalline powder or granular solid | [4] |

| Solubility | Highly soluble in water (e.g., 20 mg/mL) | [4][5] |

| Classification | Anionic Surfactant | [1] |

| Melting Point | ~195 °C (decomposes) | [4][6] |

Core Mechanism of Action: From Monomers to Micelles

The primary mechanism of action for any surfactant, including this compound, is its behavior in an aqueous solution, which is dictated by its concentration.

Monomer Behavior and Surface Tension Reduction

At low concentrations in water, SOS exists as individual ions (monomers).[7] The hydrophobic octyl tails disrupt the hydrogen-bonding network of water, creating an energetically unfavorable state. To minimize this unfavorable interaction, the SOS monomers preferentially migrate to interfaces, such as the air-water interface. They orient themselves with their hydrophobic tails directed away from the water (into the air) and their hydrophilic sulfate heads remaining in the aqueous phase.[8] This accumulation at the surface disrupts the cohesive energy of the water molecules, thereby reducing the surface tension.[7][9] The surface tension of the solution decreases sharply as the concentration of SOS monomers increases.[10]

Critical Micelle Concentration (CMC) and Micellization

As the concentration of SOS increases, the air-water interface becomes saturated with monomers. At a specific concentration, known as the Critical Micelle Concentration (CMC) , a pivotal change occurs.[10][11] Instead of further crowding the interface, the monomers begin to self-assemble in the bulk of the solution into spherical structures called micelles .[7][10] In these aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell, interacting with the surrounding water molecules. This process is entropically driven. After the CMC is reached, the surface tension of the solution remains relatively constant, as any additional surfactant molecules added to the system will preferentially form new micelles rather than migrating to the interface.[10] The CMC is a crucial characteristic of a surfactant.[10]

Quantitative Surfactant Characteristics

The effectiveness of SOS is defined by quantitative parameters, primarily its CMC and its ability to reduce surface tension.

| Parameter | Condition | Value | Reference |

| Critical Micelle Concentration (CMC) | In water at 25°C | 0.13 mol/L (130 mM) | [10] |

The CMC is not a fixed value and is influenced by several factors:

-

Electrolytes: The presence of electrolytes (salts) in the solution reduces the electrostatic repulsion between the anionic head groups of the SOS monomers.[12] This facilitates micelle formation, thereby lowering the CMC value.[12][13]

-

Temperature: The effect of temperature on the CMC of ionic surfactants like SOS can be complex. For many, the CMC first decreases with increasing temperature to a minimum, and then increases.[14]

-

Presence of Other Solutes: Organic molecules, especially alcohols, can influence the CMC by partitioning between the aqueous phase and the micelles.

Mechanism of Action in Key Applications

The formation of micelles is central to the primary functions of SOS in various applications.

Detergency and Emulsification

In cleaning (detergency) and formulation (emulsification) applications, the core of the SOS micelle provides a hydrophobic microenvironment.[2] This allows for the encapsulation and solubilization of non-polar substances like oils and greases, which are otherwise immiscible in water.[10] The micelle, with its encapsulated oily core, can then be easily washed away in the aqueous medium.

Drug Delivery and Solubilization

Many active pharmaceutical ingredients (APIs) are hydrophobic and exhibit poor water solubility, which limits their bioavailability.[15] SOS can be used as a pharmaceutical excipient to enhance the solubility of these drugs.[15] The hydrophobic API partitions into the core of the SOS micelles, increasing its apparent solubility in the aqueous formulation, which is crucial for intravenous and oral drug delivery systems.[15][16]

Interaction with Proteins

SOS is widely used in biochemistry and proteomics. Its interaction with proteins is complex and concentration-dependent.[17][18]

-

Electrostatic Binding: At very low concentrations, individual anionic SOS monomers can bind to positively charged sites on a protein surface.[18]

-

Cooperative Binding and Unfolding: As the SOS concentration increases (typically near the CMC), a cooperative binding process occurs where surfactant molecules form micelle-like clusters on the protein surface, particularly around exposed hydrophobic regions.[17][18] This interaction disrupts the native tertiary and secondary structures of the protein, leading to its unfolding or denaturation.[19] This mechanism is famously exploited in SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), where the surfactant imparts a uniform negative charge and denatures the proteins for separation by size.[18]

Experimental Protocols for Characterization

The surfactant properties of SOS are primarily characterized by measuring its CMC and surface tension profile.

Tensiometry

Tensiometry directly measures the surface tension of a liquid.[9] The Wilhelmy plate method is a common technique.[20][21]

Principle: A thin plate (often platinum) is suspended from a balance and brought into contact with the surfactant solution. The force required to pull the plate from the surface is measured, which is directly proportional to the surface tension.[20]

Methodology:

-

A series of SOS solutions of varying concentrations are prepared.

-

For each solution, the surface tension is measured using a tensiometer.

-

The surface tension is plotted against the logarithm of the SOS concentration.

-

The plot will show a sharp decrease in surface tension followed by a plateau.[10] The concentration at the inflection point where the plateau begins is identified as the CMC.[9][10]

Conductometry

Conductometry is an effective method for determining the CMC of ionic surfactants like SOS.[7][22]

Principle: The electrical conductivity of an ionic surfactant solution depends on the concentration and mobility of its charge carriers (SOS monomers and sodium counter-ions). Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added.[7] Above the CMC, newly added SOS forms micelles. Micelles are much larger and have lower mobility than individual monomers, and they bind some of the counter-ions, leading to a smaller rate of increase in conductivity.[22]

Methodology:

-

A series of SOS solutions of increasing concentration are prepared.

-

The specific conductivity of each solution is measured using a conductometer.

-

Conductivity is plotted against SOS concentration.

-

The resulting plot will show two distinct linear regions with different slopes.[7][22] The point of intersection of these two lines corresponds to the CMC.[22]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H17NaO4S | CID 2735107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. This compound | 142-31-4 [chemicalbook.com]

- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 8. phavi.umcs.pl [phavi.umcs.pl]

- 9. biolinscientific.com [biolinscientific.com]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. prezi.com [prezi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Biological evaluation of N-octyl-O-sulfate chitosan as a new nano-carrier of intravenous drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interaction of Anionic Surfactants with Native and Partially Unfolded RNase A: Binding Kinetics, Structural Changes, and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. viterbik12.usc.edu [viterbik12.usc.edu]

- 19. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A [pubs.rsc.org]

- 20. commons.erau.edu [commons.erau.edu]

- 21. scribd.com [scribd.com]

- 22. tandfonline.com [tandfonline.com]

Sodium Octyl Sulfate: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Sodium Octyl Sulfate, a versatile anionic surfactant with significant applications in research, drug development, and various industrial processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and relevant protocols.

Chemical Identification and Synonyms

This compound, a well-characterized anionic detergent, is identified by the CAS Number 142-31-4 .[1][2][3][4][5] It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

| Identifier Type | Value |

| CAS Number | 142-31-4 |

| EC Number | 205-535-5[3][4][5] |

| IUPAC Name | sodium;octyl sulfate[3] |

| Synonyms | Octyl sodium sulfate, SOS, Sodium capryl sulfate, Octyl sulfate sodium salt, n-Octyl sulfate sodium salt, Sodium n-octyl sulfate, Sulfuric acid, monooctyl ester, sodium salt, 1-Octylsodiumsulfonate, Sipex ols, Duponol 80, Cycloryl OS.[1][2][3][4][6][7] |

Physicochemical Properties

This compound is a white to off-white crystalline powder or granular solid.[2] It is highly soluble in water, forming clear solutions. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NaO₄S | [2][3] |

| Molecular Weight | 232.27 g/mol | [2][3][4] |

| Melting Point | 195 °C (decomposition) | [1][4] |

| pH | 6-8 (10 g/L in H₂O at 20 °C) | [1] |

| Solubility in Water | 20 mg/mL | [4] |

| Appearance | White to off-white powder | [2] |

Applications in Research and Drug Development

This compound's utility in scientific research and pharmaceutical development is multifaceted, primarily owing to its properties as a surfactant and ion-pairing agent.

Surfactant and Emulsifying Agent

As a potent surfactant, it is employed to enhance the wetting and emulsifying properties of various formulations.[2][3] This is critical in:

-

Drug Formulation: Improving the solubility and bioavailability of hydrophobic drugs.[2][3]

-

Biomedical Research: Stabilizing emulsions and improving the texture of various preparations.[2][3]

-

Protein Chemistry: Solubilizing membrane proteins by disrupting lipid bilayers and forming mixed micelles.

Ion-Pairing Chromatography

This compound is widely used as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC).[1][8][9] The octyl sulfate anion forms a neutral ion pair with positively charged analytes, allowing for their separation on a non-polar stationary phase. This technique is particularly effective for the analysis of:

Protein and Enzyme Studies

It finds application in the selective enrichment of proteins, such as albumin, from biological samples.[7][9] Its ability to solubilize and stabilize proteins is also leveraged in various biochemical assays and protein purification protocols.

Experimental Protocols

Protocol for Analysis of Catecholamines by Ion-Pair RP-HPLC

This protocol outlines the isocratic separation of catecholamines using this compound as an ion-pairing reagent.

Objective: To achieve quantitative resolution of norepinephrine, epinephrine, dopamine, and related compounds.

Materials:

-

Reversed-phase HPLC system with an octylsilane (C8) column.

-

Amperometric detector with a glassy-carbon flow-cell electrode.

-

Mobile Phase: 0.1 M NaH₂PO₄, 0.1 mM EDTA, and 0.2 mM this compound in water, adjusted to pH 3.0-3.2. This aqueous solution is then mixed with methanol (4% of the aqueous volume).[1]

-

Standards for catecholamines.

-

Biological samples (e.g., plasma, brain tissue homogenate) pre-treated by alumina adsorption to remove non-catechol contaminants.[1]

Procedure:

-

System Equilibration: Equilibrate the C8 column with the mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject a known volume (e.g., 20 µL) of the prepared standard or sample onto the column.

-

Isocratic Elution: Perform the chromatographic run under isocratic conditions with the prepared mobile phase.

-

Detection: Monitor the column eluate using the amperometric detector.

-

Quantification: Quantify the catecholamine levels based on the peak areas compared to the standards.

Experimental workflow for catecholamine analysis.

General Protocol for Protein Solubilization

This protocol provides a general framework for the solubilization of proteins from cellular material using a detergent-based lysis buffer.

Objective: To extract and solubilize total cellular proteins for downstream analysis.

Materials:

-

Cell pellet or tissue sample.

-

Lysis Buffer: A suitable buffer (e.g., Tris-HCl, HEPES) containing this compound (concentration to be optimized, typically above its critical micelle concentration), salts (e.g., NaCl), and protease inhibitors.

-

Homogenizer or sonicator.

-

Refrigerated centrifuge.

Procedure:

-

Cell Lysis: Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer.

-

Incubation: Incubate the mixture on ice for a specified period (e.g., 30 minutes) with intermittent vortexing to facilitate lysis.

-

Homogenization/Sonication: Further disrupt the cells by homogenization or sonication to release proteins and shear DNA.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet insoluble debris.

-

Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins.

-

Protein Quantification: Determine the protein concentration in the supernatant using a detergent-compatible protein assay.

Visualizations of Core Concepts

Principle of Ion-Pairing Chromatography

Mechanism of ion-pairing chromatography.

Protein Solubilization by Detergents

Process of membrane protein solubilization.

References

- 1. The use of c8-octyl columns for the analysis of catecholamines by ion-pair reversed-phase liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. scbt.com [scbt.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

Sodium Octyl Sulfate: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Sodium octyl sulfate (SOS), an anionic surfactant, has emerged as a versatile tool in a wide array of research and development applications. Its unique physicochemical properties, including its ability to form micelles and alter surface tension, make it an invaluable component in analytical chemistry, drug delivery, protein science, and materials synthesis. This in-depth technical guide provides a comprehensive literature review of the applications of this compound in research, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and implementation in the laboratory.

Physicochemical Properties of this compound

This compound (C₈H₁₇NaO₄S) is the sodium salt of octyl sulfuric acid. Its amphiphilic nature, characterized by a hydrophobic octyl chain and a hydrophilic sulfate group, governs its behavior in aqueous solutions. A key characteristic of SOS is its ability to self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). This property is fundamental to many of its applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NaO₄S | [1] |

| Molecular Weight | 232.27 g/mol | [1] |

| Appearance | Fine white crystalline powder | [1] |

| Solubility in Water | 20 mg/mL | |

| Critical Micelle Concentration (CMC) | 0.13 M | [2] |

Applications in Analytical Chemistry

This compound is extensively used in analytical chemistry, primarily as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) and as a pseudostationary phase in Micellar Electrokinetic Chromatography (MEKC).

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

In IP-RP-HPLC, SOS is added to the mobile phase to enhance the retention and separation of ionic and highly polar analytes on reversed-phase columns. The hydrophobic tail of the SOS molecule interacts with the stationary phase, while the negatively charged sulfate head-group forms an ion pair with positively charged analytes, effectively increasing their hydrophobicity and retention time.

Experimental Protocol: Separation of Peptides using IP-RP-HPLC with this compound

This protocol provides a general framework for the separation of peptides. Optimization of the mobile phase composition and gradient may be required for specific applications.

Materials:

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

This compound (SOS)

-

Peptide standard mixture

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

To prepare the ion-pairing mobile phase, add this compound to Mobile Phase A to a final concentration of 10 mM. Filter and degas both mobile phases.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm

-

Injection Volume: 20 µL

-

Gradient:

-

0-5 min: 5% B

-

5-35 min: 5-60% B (linear gradient)

-

35-40 min: 60-95% B (linear gradient)

-

40-45 min: 95% B (isocratic)

-

45-50 min: 95-5% B (linear gradient)

-

50-60 min: 5% B (isocratic, column re-equilibration)

-

-

-

Sample Preparation: Dissolve the peptide mixture in Mobile Phase A to the desired concentration.

-

Analysis: Inject the sample and run the HPLC system according to the specified gradient.

Logical Relationship: Ion-Pair Chromatography Mechanism

References

An In-depth Technical Guide to the Safe Handling and Disposal of Sodium Octyl Sulfate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Sodium octyl sulfate is a versatile anionic surfactant utilized across various scientific disciplines, including pharmaceutical sciences, for its ability to enhance the solubility and bioavailability of poorly water-soluble compounds.[1][2] Its applications in drug development range from a solubilizing agent in formulations to a component in dissolution testing and the preparation of nanoemulsions.[1][2] This guide provides a comprehensive overview of the safety, handling, and disposal protocols for this compound in a laboratory setting, ensuring the protection of personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is crucial for laboratory personnel to be fully aware of these potential hazards before handling the compound.

Quantitative Data Summary

A clear understanding of the physicochemical and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NaO₄S | [] |

| Molecular Weight | 232.27 g/mol | [] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 195 °C (decomposition) | [4] |

| Solubility in Water | Soluble (20 mg/ml) | [5] |

| pH (10 g/l in H₂O at 20°C) | 6 - 8 | [4] |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD₅₀) | 3200 mg/kg | Rat | [6] |

| Skin Irritation | Irritating to skin | Rabbit | [7] |

| Eye Irritation | Causes serious eye damage | Rabbit | [7] |

| Mutagenicity/Genotoxicity | Not expected to be mutagenic | In vitro studies | [8] |

| Carcinogenicity | Not expected to be carcinogenic | Based on analog data | [8] |

| Reproductive Toxicity | No adverse effects on reproductive organs observed in studies with different alkyl sulfates | Based on analog data | [8] |

| Developmental Toxicity | Not associated with major skeletal or visceral effects on the developing fetus in studies with alkyl sulfates | Based on analog data | [8] |

Signaling Pathways of Irritation

Understanding the mechanisms by which this compound induces irritation is key to appreciating the importance of safety protocols.

Mechanism of Skin Irritation

Anionic surfactants like this compound can disrupt the skin's barrier function, the stratum corneum, through multiple mechanisms. This includes the removal of essential lipids from the skin, disturbing the organization of the lipid matrix, and denaturing keratin within the corneocytes. This disruption increases the skin's permeability, leading to irritation and inflammation.

Mechanism of Eye Irritation

In the eye, surfactants can cause significant damage to the corneal and conjunctival epithelium. A key mechanism of the stinging and burning sensation is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) pain receptor on sensory nerves. This activation leads to an influx of calcium ions, triggering a signaling cascade that results in neurogenic inflammation and the sensation of pain.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling procedures is paramount to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

General Hygiene Practices

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Experimental Protocols and Workflows

This compound is frequently used in pharmaceutical development, particularly for enhancing the dissolution of poorly soluble drugs. Below is a generalized workflow for such an experiment.

Experimental Workflow: Dissolution Testing of a Poorly Soluble Drug

This workflow outlines the steps for conducting a dissolution test of a solid dosage form containing a poorly soluble active pharmaceutical ingredient (API), using a dissolution medium containing this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. m.youtube.com [m.youtube.com]

- 7. Surfactant Selection for Dissolution Study of Poorly Soluble Drug [pharmaspecialists.com]

- 8. wapsustainability.com [wapsustainability.com]

A Technical Guide to the Thermal Stability and Decomposition of Sodium Octyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium octyl sulfate is an anionic surfactant utilized in a variety of scientific and industrial applications, including as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and in the formulation of pharmaceutical and personal care products. An understanding of its thermal stability and decomposition profile is critical for ensuring its effective and safe use, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition temperature, potential degradation products, and proposed decomposition pathways. Detailed experimental protocols for thermal analysis are also presented. In the absence of specific, in-depth thermal analysis data for this compound in the public domain, data from its close homologue, sodium dodecyl sulfate (SDS), is used as a proxy to infer its likely thermal decomposition behavior, with appropriate caveats.

Thermal Properties of this compound

This compound is generally stable under recommended storage conditions, but will decompose at elevated temperatures. It is also incompatible with strong oxidizing agents. The key thermal parameters are summarized in the tables below.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NaO₄S | - |

| Molecular Weight | 232.27 g/mol | - |

| Melting Point | 195 °C (decomposes) | [1][2][3][4] |

| Decomposition Temperature | ~195-218 °C | [1][5][6] |

| Auto-ignition Temperature | >400 °C | [5] |

Table 2: Predicted Thermal Decomposition Data (based on Sodium Dodecyl Sulfate as a proxy)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Evolved Products |

| Initial Decomposition | ~200 | Not specified | >80 | 1-octene, 1-octanol, SO₂, CO, CO₂ |

| Final Residue | >400 | - | <20 | Sodium Sulfate (Na₂SO₄) |

Note: This data is extrapolated from studies on sodium dodecyl sulfate and other short-chain alkyl sulfates and should be considered indicative. Actual values for this compound may vary and should be confirmed by specific experimental analysis.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that can proceed through several pathways, primarily involving the cleavage of the C-O and S-O bonds in the sulfate ester group and the degradation of the octyl chain. The process is influenced by the atmosphere (inert or oxidative) and the presence of any catalysts.

Proposed Decomposition Mechanism in an Inert Atmosphere:

-

Initial Cleavage: The decomposition is likely initiated by the cleavage of the C-O bond, leading to the formation of an octyl radical and a sodium sulfate radical, or the S-O bond to form an octoxide and sulfur trioxide.

-

Formation of Volatile Organic Compounds: The octyl radical can undergo further reactions such as disproportionation to yield 1-octene and octane, or it can be oxidized to 1-octanol.

-

Formation of Sulfur Oxides: The sulfate-containing fragments decompose to release sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which can further react.

-

Residue Formation: The final solid residue is primarily composed of sodium sulfate (Na₂SO₄), with some potential for sodium sulfite (Na₂SO₃) and sodium carbonate (Na₂CO₃) depending on the reaction conditions.

dot

Caption: Proposed decomposition pathway of this compound.

Experimental Protocols

To accurately determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss at different temperatures.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment. An analysis in air can also be performed to assess oxidative stability.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset of decomposition is determined from the initial significant weight loss. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other thermal events such as solid-solid transitions or the onset of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 250°C (or a temperature just beyond the decomposition onset observed in TGA) at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. The melting point is identified as the peak temperature of the endothermic event. The enthalpy of fusion can be calculated by integrating the area under the melting peak.

Evolved Gas Analysis by TGA-FTIR or TGA-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

Methodology:

-

Instrument: A TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) via a heated transfer line.

-

TGA Conditions: Follow the same procedure as outlined for the TGA experiment.

-

FTIR/MS Conditions:

-

Transfer Line Temperature: Maintain at a temperature high enough to prevent condensation of evolved gases (e.g., 220-250°C).

-

Gas Cell/Ion Source Temperature: Maintain at a similar temperature to the transfer line.

-

Spectral/Mass Acquisition: Collect FTIR spectra or mass spectra of the evolved gases continuously throughout the TGA run.

-

-

Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands or mass-to-charge ratios) with the weight loss steps observed in the TGA data. This allows for a detailed understanding of the decomposition process.

dot

Caption: Experimental workflow for thermal analysis.

Conclusion

This compound exhibits thermal decomposition at temperatures around 195-218°C. The degradation process leads to the evolution of volatile organic compounds, including 1-octene and 1-octanol, as well as sulfur oxides, leaving a solid residue of primarily sodium sulfate. For applications where thermal stability is a concern, it is recommended to maintain temperatures well below the onset of decomposition. The experimental protocols provided in this guide offer a framework for conducting a thorough thermal analysis to obtain specific quantitative data for this compound, which is essential for its safe and effective use in research, development, and manufacturing.

References

Methodological & Application

Application Notes and Protocols: Sodium Octyl Sulfate as an Ion-Pairing Reagent in HPLC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of sodium octyl sulfate as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). This reagent is particularly effective for the separation of cationic species, such as catecholamines, water-soluble vitamins, and peptides, on reversed-phase columns.

Principle of Ion-Pairing Chromatography with this compound

In reversed-phase HPLC, highly polar and ionic compounds are often poorly retained on nonpolar stationary phases. This compound (SOS), an anionic surfactant, is employed as an ion-pairing reagent to enhance the retention of cationic analytes. The underlying mechanism involves the formation of a neutral ion pair between the negatively charged sulfate group of SOS and the positively charged analyte. This ion pair exhibits increased hydrophobicity, leading to a stronger interaction with the reversed-phase column and, consequently, improved retention and separation.

The lipophilic octyl chain of the SOS molecule also plays a crucial role by adsorbing onto the hydrophobic stationary phase, effectively creating a dynamic ion-exchange surface that further facilitates the separation of cationic analytes.

Caption: Mechanism of Ion-Pairing Chromatography.

Application 1: Analysis of Catecholamines

This protocol details the simultaneous determination of the key neurotransmitters norepinephrine, epinephrine, and dopamine in biological samples like urine.

Experimental Protocol

1. Sample Preparation (Urine):

-

Collect a 24-hour urine sample in a container with a suitable preservative (e.g., hydrochloric acid) to maintain a low pH.

-

Centrifuge an aliquot of the urine sample to remove any particulate matter.

-

The supernatant can be directly injected or subjected to a solid-phase extraction (SPE) clean-up for enhanced sensitivity and column longevity.

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or electrochemical detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A mixture of methanol and an aqueous buffer. A typical composition is a 1:10 (v/v) mixture of methanol and 0.10 M phosphate buffer (pH 2.5) containing 1 mM Na₂EDTA and 300 mg/L this compound[1].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV detection at 280 nm or electrochemical detection for higher sensitivity.

-

Injection Volume: 20 µL.

3. Standard Preparation:

-

Prepare a stock solution containing norepinephrine, epinephrine, and dopamine in 0.1 M perchloric acid.

-

Create a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

Data Presentation

The use of this compound allows for the baseline resolution of these closely related catecholamines.

| Analyte | Expected Elution Order |

| Norepinephrine | 1 |

| Epinephrine | 2 |

| Dopamine | 3 |

Note: Absolute retention times will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Experimental Workflow

Caption: HPLC Analysis of Catecholamines Workflow.

Application 2: Analysis of Water-Soluble B-Complex Vitamins

This method is suitable for the simultaneous quantification of B-complex vitamins (B1, B2, B3, and B6) in pharmaceutical preparations and food matrices. The protocol uses sodium-1-octanesulfonate, a close structural analog of this compound, illustrating the broad applicability of alkyl sulfonates in this type of analysis.

Experimental Protocol

1. Sample Preparation (Pharmaceuticals/Food):

-

For solid samples (e.g., tablets, leafy vegetables), accurately weigh and homogenize the sample.

-

Extract the vitamins using a suitable solvent, such as a mild acidic solution, followed by sonication and centrifugation.

-

Filter the extract through a 0.45 µm filter prior to injection.

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a PDA or UV detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1].

-

Mobile Phase: A mixture of 100 mM sodium phosphate buffer (pH 2.2) containing 0.8 mM sodium-1-octanesulfonate and acetonitrile in a 9:1 (v/v) ratio[1].

-

Flow Rate: 0.8 mL/min[1].

-

Column Temperature: 40°C[1].

-

Detection: PDA or UV detector set at 270 nm[1].

-

Injection Volume: 20 µL.

3. Standard Preparation:

-

Prepare individual stock solutions of each vitamin (Thiamine - B1, Riboflavin - B2, Niacin - B3, Pyridoxine - B6) in a suitable solvent (e.g., water or dilute acid).

-

Prepare a mixed standard solution and dilute it to create a series of calibrants.

Data Presentation

The following table presents typical retention times for the B-complex vitamins using the described method[1].

| Analyte (Vitamin) | Retention Time (min) |

| Thiamine (B1) | 3.4 |

| Niacin (B3) | 4.5 |

| Pyridoxine (B6) | 6.2 |

| Riboflavin (B2) | 8.1 |

Experimental Workflow

Caption: HPLC Analysis of B-Vitamins Workflow.

Application 3: Analysis of Basic Peptides

Ion-pairing with this compound is an effective strategy to improve the retention and resolution of basic peptides in reversed-phase HPLC. The interaction is primarily with the basic residues (e.g., Lysine, Arginine, Histidine) and the N-terminal amino group.

Experimental Protocol

1. Sample Preparation:

-

Dissolve the synthetic or purified peptide sample in the initial mobile phase or a compatible solvent (e.g., water with a small amount of acetonitrile).

-

Ensure the sample is fully dissolved and filter if necessary.

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a gradient pump and a UV detector.

-

Column: A wide-pore reversed-phase C18 or C8 column (e.g., 300 Å pore size) is recommended for peptides.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Ion-Pairing Reagent: Add this compound to Solvent A at a concentration of 5-20 mM.

-

-

Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage, optimized for the specific peptide mixture. A typical starting point is 5% to 60% B over 30 minutes.

-

Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

-

Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).

-

Detection: UV detection at 214 nm and 280 nm.

-

Injection Volume: 10-50 µL, depending on the sample concentration.

3. Standard Preparation:

-

Use a well-characterized peptide standard to evaluate system suitability and retention time reproducibility.

Data Presentation

The addition of this compound will increase the retention time of basic peptides. The magnitude of this increase is proportional to the number of positive charges on the peptide.

| Peptide Characteristic | Expected Effect on Retention Time with SOS |

| Increased number of basic residues | Significant increase |

| Increased overall hydrophobicity | General increase, additive to SOS effect |

| Acidic peptide (net negative charge) | Minimal to no increase, or slight decrease |

Logical Relationship Diagram

Caption: Logic of Peptide Separation with SOS.

References

Application Notes: Selective Enrichment of Albumin Using Sodium Octanoate/Caprylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction